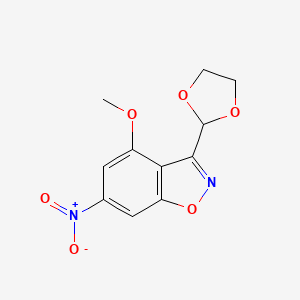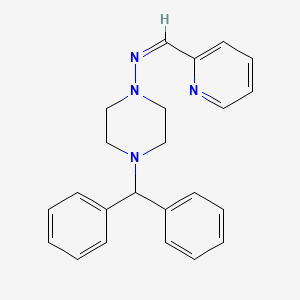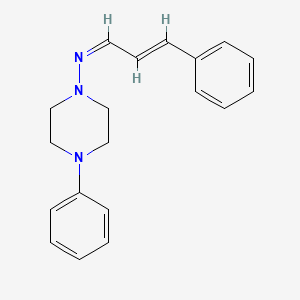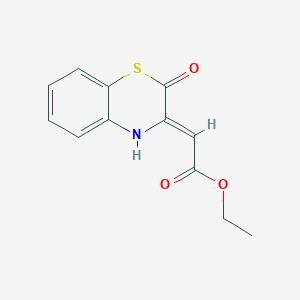![molecular formula C30H25NO4 B5917121 8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE](/img/structure/B5917121.png)
8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE is a complex organic compound that features a chromen-4-one core structure This compound is notable for its diverse functional groups, including a benzyl(methyl)amino moiety, a biphenyl-4-yloxy group, and a hydroxy group
Preparation Methods
The synthesis of 8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent introduction of the functional groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions to form the biphenyl-4-yloxy group . The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions, while the hydroxy group is often added via hydroxylation reactions under specific conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Coupling Reactions: The biphenyl-4-yloxy group can be formed through Suzuki–Miyaura coupling reactions using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Mechanism of Action
The mechanism of action of 8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with receptors or enzymes, modulating their activity. The biphenyl-4-yloxy group can enhance the compound’s binding affinity to certain targets, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 8-{[BENZYL(METHYL)AMINO]METHYL}-3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-4H-CHROMEN-4-ONE include:
8-(BENZYL(METHYL)AMINO)-7-ETHYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound shares the benzyl(methyl)amino group but has a different core structure, leading to different chemical properties and applications.
PRL-8-53: This compound also contains a benzyl(methyl)amino group and is known for its nootropic properties.
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c1-31(18-21-8-4-2-5-9-21)19-26-27(32)17-16-25-29(33)28(20-34-30(25)26)35-24-14-12-23(13-15-24)22-10-6-3-7-11-22/h2-17,20,32H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPMNYQSYRDIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5917052.png)
![6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917054.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)

![(Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5917092.png)
![(1Z,2Z)-2-CHLORO-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE](/img/structure/B5917099.png)
![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one](/img/structure/B5917106.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B5917114.png)
![methyl (2Z)-2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5917125.png)
